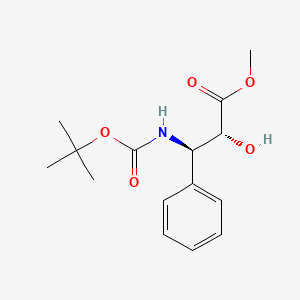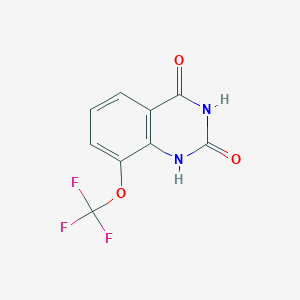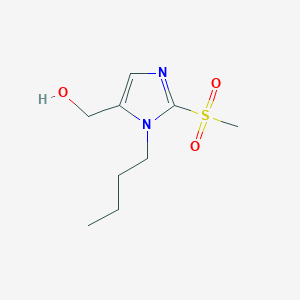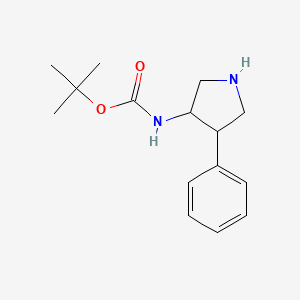
Tert-butyl 4-phenylpyrrolidin-3-ylcarbamate
Vue d'ensemble
Description
Tert-butyl 4-phenylpyrrolidin-3-ylcarbamate is a chemical compound with the empirical formula C15H22N2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of Tert-butyl 4-phenylpyrrolidin-3-ylcarbamate is 262.35 . The SMILES string representation isCC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1c2ccccc2 , which provides a way to visualize its molecular structure. Physical And Chemical Properties Analysis
Tert-butyl 4-phenylpyrrolidin-3-ylcarbamate is a solid substance . Its molecular weight is 262.35 , and its empirical formula is C15H22N2O2 .Applications De Recherche Scientifique
Synthesis and Medicinal Applications
Antiarrhythmic and Hypotensive Properties : Research on tert-butyl 4-phenylpyrrolidin-3-ylcarbamate and similar compounds has shown potential in developing drugs with antiarrhythmic and hypotensive properties. Compounds closely related to tert-butyl 4-phenylpyrrolidin-3-ylcarbamate were found to exhibit strong hypotensive action and antiarrhythmic activity, comparable to established drugs like Propranolol (Chalina, Staneva, & Chakarova, 1998).
HCV NS5A Inhibition : A significant medicinal application of tert-butyl 4-phenylpyrrolidin-3-ylcarbamate derivatives is their role in inhibiting HCV NS5A, a key protein in the Hepatitis C virus lifecycle. Specific substitutions on the compound, like tert-butyl, enhance its potency, making it a potential candidate for treating various genotypes of Hepatitis C (DeGoey et al., 2014).
Chemical Synthesis and Analysis
Synthesis Processes : The compound has been synthesized using various processes, including Diels-Alder reactions and reductive amination. These synthesis methods have broad applications in creating structurally diverse molecules for pharmaceutical research (Padwa, Brodney, & Lynch, 2003).
Kinetic Resolution : Enzyme-catalyzed kinetic resolution of related compounds has been demonstrated, offering a method to obtain enantiomerically pure forms of these compounds, which is crucial in drug development for achieving specific biological effects (Faigl et al., 2013).
Propriétés
IUPAC Name |
tert-butyl N-(4-phenylpyrrolidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-10-16-9-12(13)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKMVLIVAWGYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



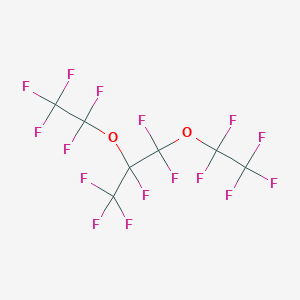
![6,6'-Dimethoxy-[3,3']bipyridinyl](/img/structure/B3175678.png)
![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3175679.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B3175687.png)
![N-[2,4-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B3175691.png)


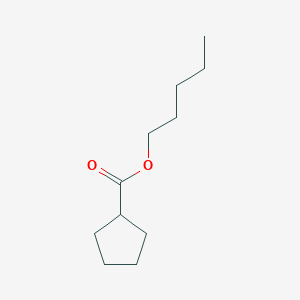

![Cyclopentanecarboxylic acid, 2-[(4'-amino[1,1'-biphenyl]-4-yl)carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175735.png)
